2-(1-Ethylpropyl)-4-quinazolinol
CAS No.: 307544-25-8
Cat. No.: VC21417982
Molecular Formula: C13H16N2O
Molecular Weight: 216.28g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 307544-25-8 |
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Molecular Formula | C13H16N2O |
Molecular Weight | 216.28g/mol |
IUPAC Name | 2-pentan-3-yl-3H-quinazolin-4-one |
Standard InChI | InChI=1S/C13H16N2O/c1-3-9(4-2)12-14-11-8-6-5-7-10(11)13(16)15-12/h5-9H,3-4H2,1-2H3,(H,14,15,16) |
Standard InChI Key | DGZCUHOYKJKTSP-UHFFFAOYSA-N |
Isomeric SMILES | CCC(CC)C1=NC(=O)C2=CC=CC=C2N1 |
SMILES | CCC(CC)C1=NC2=CC=CC=C2C(=O)N1 |
Canonical SMILES | CCC(CC)C1=NC(=O)C2=CC=CC=C2N1 |
Introduction
Chemical Structure and Properties
Structural Composition
2-(1-Ethylpropyl)-4-quinazolinol is a derivative of quinazoline, featuring a bicyclic compound structure with fused benzene and pyrimidine rings. The molecular architecture is distinguished by two key structural elements: an ethylpropyl substituent (also known as sec-butyl moiety) at the 2-position and a hydroxyl group at the 4-position of the quinazoline ring system. This specific arrangement of functional groups contributes to the compound's unique chemical behavior and potential biological interactions.
The core quinazoline structure consists of a six-membered benzene ring fused to a six-membered pyrimidine ring containing two nitrogen atoms. This heterocyclic foundation serves as the structural scaffold upon which the ethylpropyl and hydroxyl functional groups are positioned, determining the compound's chemical reactivity and biological profile.
Physical and Chemical Properties
The physical and chemical properties of 2-(1-Ethylpropyl)-4-quinazolinol are characteristic of quinazoline derivatives, influencing its behavior in various chemical reactions and biological systems. While specific data for this exact compound is limited, its properties can be inferred from structurally similar quinazoline derivatives. Quinazolinones typically exhibit melting points ranging from 260-280°C, as evidenced by related compounds such as 2-phenyl-2,3-dihydroquinazolin-4(1H)-one which has a melting point of 268.28°C .
The presence of the hydroxyl group at the 4-position imparts hydrogen bonding capabilities, potentially enhancing its interaction with biological targets. The ethylpropyl substituent increases the lipophilicity of the molecule, which may influence its membrane permeability and absorption characteristics in biological systems .
Structural Comparison with Related Compounds
Numerous compounds share structural similarities with 2-(1-Ethylpropyl)-4-quinazolinol, providing insight into its potential properties and activities. The following table outlines key structural analogs and their distinctive features:
Compound | Structural Characteristics | Distinguishing Features |
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2-(1-Methylpropyl)-4-quinazolinol | Similar to target compound but with methyl substituent | Different biological activity profile due to reduced alkyl chain length |
3-(1-Ethylpropyl)-quinazolin-4-one | Contains carbonyl group at position 3 | Different reactivity pattern due to carbonyl functionality |
2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | Phenyl group instead of ethylpropyl | Higher rigidity and different electronic distribution |
2-(2-Fluorophenyl)-2,3-dihydroquinazoline-4(1H)-one | Contains fluorine on phenyl ring | Enhanced metabolic stability due to halogen substitution |
These structural variations highlight how subtle modifications in the quinazoline scaffold can significantly influence physicochemical properties and biological activities .
Biological Activities and Applications
Structure-Activity Relationships
Structure-activity relationship (SAR) studies of quinazolinone derivatives provide valuable insights into how specific structural elements influence biological activity. These studies indicate that:
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The nature and position of substituents on the quinazoline core significantly impact cytotoxic activity.
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Compounds with hydrophobic substituents at the 2-position often exhibit enhanced biological activity.
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The presence of hydrogen bond acceptors, such as the carbonyl oxygen at position 4 of the quinazolinone structure, facilitates interaction with essential amino acids like Met769 in protein targets .
The ethylpropyl group in 2-(1-Ethylpropyl)-4-quinazolinol may enhance lipophilicity and membrane permeability, potentially influencing its bioavailability and interaction with cellular targets. This structural feature resembles the sec-butyl moiety identified in some SARS-CoV-2 main protease (Mpro) inhibitors, which occupies binding sites between canonical S1′ and S2 subpockets .
Molecular Interactions with Biological Targets
Quinazolin-4-one derivatives have demonstrated significant interactions with important biological targets, including enzyme inhibition and receptor binding. For example:
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Quinazolin-4-one based compounds have been identified as non-covalent inhibitors of SARS-CoV-2 main protease (Mpro) .
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Some derivatives show binding interactions with the epidermal growth factor receptor (EGFR), forming hydrogen bonds with key amino acids like Met769 .
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Certain quinazolinone compounds interact with vascular endothelial growth factor receptor-2 (VEGFR-2), forming hydrogen bonds with crucial amino acids such as Cys919 .
The potential for 2-(1-Ethylpropyl)-4-quinazolinol to interact with these or similar targets warrants further investigation, as it may exhibit distinctive binding modes and inhibitory profiles due to its specific substituent pattern.
Research Developments and Future Perspectives
Recent Advancements
Recent research has expanded our understanding of quinazoline derivatives and their potential applications. Notable developments include:
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The discovery of quinazolin-4-one-based non-covalent inhibitors of SARS-CoV-2 Mpro, highlighting the potential role of these compounds in antiviral therapy .
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The development of quinazolinone derivatives bearing 1,2,3-triazole moieties with enhanced cytotoxicity against cancer cell lines while maintaining favorable safety profiles in normal cells .
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Advanced molecular docking studies revealing specific binding interactions between quinazolinone derivatives and therapeutic targets, providing valuable insights for structure-based drug design .
These advancements suggest promising avenues for further investigation of 2-(1-Ethylpropyl)-4-quinazolinol and structurally related compounds.
Synthesis Optimization Strategies
Future research on 2-(1-Ethylpropyl)-4-quinazolinol may focus on optimizing synthetic methodologies to enhance yield, purity, and scalability. Potential strategies include:
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Exploration of alternative catalysts and reaction conditions to improve reaction efficiency.
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Development of continuous flow synthesis methods for larger-scale production.
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Implementation of sustainable chemistry approaches, including solvent-free reactions or the use of renewable reagents.
These optimization strategies could significantly advance the practical applications of this compound in both research and pharmaceutical contexts.
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